molecular formula C10H12F2O2 B12066976 2-(4-Ethoxyphenyl)-2,2-difluoroethanol

2-(4-Ethoxyphenyl)-2,2-difluoroethanol

Cat. No.: B12066976
M. Wt: 202.20 g/mol
InChI Key: NTHYSBQNTOSJJT-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2,2-difluoroethanol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2,2-difluoroethanol typically involves the reaction of 4-ethoxybenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then subjected to acidic hydrolysis to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 2-(4-ethoxyphenyl)ethanol or 2-(4-ethoxyphenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2,2-difluoroethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2,2-difluoroethanol: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-Chlorophenyl)-2,2-difluoroethanol: Contains a chlorine atom instead of an ethoxy group.

    2-(4-Methylphenyl)-2,2-difluoroethanol: Features a methyl group in place of the ethoxy group.

Uniqueness

2-(4-Ethoxyphenyl)-2,2-difluoroethanol is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties

Properties

Molecular Formula

C10H12F2O2

Molecular Weight

202.20 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2,2-difluoroethanol

InChI

InChI=1S/C10H12F2O2/c1-2-14-9-5-3-8(4-6-9)10(11,12)7-13/h3-6,13H,2,7H2,1H3

InChI Key

NTHYSBQNTOSJJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)(F)F

Origin of Product

United States

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